(1R)-1-(4-Ethoxyphenyl)propylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
856758-62-8 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R)-1-(4-ethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
CXGWGKBEIXPOKA-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)OCC)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC)N |
Origin of Product |
United States |
Advanced Methodologies for the Enantioselective Synthesis of 1r 1 4 Ethoxyphenyl Propylamine
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis offers a powerful tool for the efficient production of single-enantiomer compounds from prochiral substrates. These methods utilize a small amount of a chiral catalyst to generate large quantities of the desired enantiomer with high stereoselectivity.
Chiral Ligand-Mediated Reductions of Imines and Oximes
A primary route to chiral amines involves the asymmetric reduction of prochiral imines or oximes derived from the corresponding ketone, 4'-ethoxypropiophenone. This transformation is typically achieved using a stoichiometric reducing agent in the presence of a chiral catalyst.
The reduction of ketones can be catalyzed by transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands. wikipedia.org For instance, ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, in combination with a chiral diamine, have demonstrated high enantioselectivity in the hydrogenation of various aryl ketones. nih.gov The general principle involves the coordination of the catalyst to the ketone, followed by the enantioselective transfer of a hydride from a hydrogen source. A reliable stereochemical model for reductions employing BINAP ligands has been developed, allowing for predictable stereochemical outcomes. wikipedia.org
Another effective method involves the use of chiral oxazaborolidine catalysts, often generated in situ from chiral amino alcohols, in conjunction with borane (B79455) or catecholborane as the reducing agent. wikipedia.orgnih.gov These catalysts have been successfully applied to the enantioselective reduction of a range of aromatic ketones, achieving excellent enantioselectivities. nih.gov
While specific data for the direct asymmetric reduction of the imine or oxime of 4'-ethoxypropiophenone to (1R)-1-(4-Ethoxyphenyl)propylamine is not extensively documented in readily available literature, the principles established for other aryl ketones provide a strong foundation for developing such a process. The selection of the appropriate chiral ligand and reaction conditions is critical to achieving high enantiomeric excess (ee).
Enantioselective Alkylation and Amination Reactions
Enantioselective alkylation of a suitable nucleophile or amination of a prochiral substrate provides another avenue to this compound. One potential strategy involves the enantioselective alkylation of an enolate derived from a precursor molecule. The development of catalytic methods for the asymmetric alkylation of prochiral enolates has significantly advanced the field, offering improved step- and redox-economy compared to classical stoichiometric approaches. nih.gov
Alternatively, the direct asymmetric amination of an alkene, such as a derivative of 4-ethoxystyrene, can be envisioned. While not as common as reductions, methods for the enantioselective amination of alkenes are emerging.
A specific example of a related transformation is the enantioselective alkylation of indoles with trans-4-methylthio-β-nitrostyrene, catalyzed by chiral metal complexes, which has been shown to proceed with high enantioselectivity. nih.gov Although this reaction does not directly produce the target amine, it demonstrates the feasibility of catalytic enantioselective C-C bond formation to create a chiral center.
Asymmetric Hydroamination and Related Transformations
Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical route to chiral amines. The development of catalysts for the intermolecular hydroamination of unactivated alkenes has been a significant challenge in synthetic chemistry. nih.govresearchgate.net
Recent advances have seen the emergence of catalyst systems, for example, based on iridium, that can facilitate the enantioselective hydroamination of internal alkenes. researchgate.net While specific application to a substrate like anethole (B165797) (a structural analog with a methoxy (B1213986) group instead of ethoxy and a propenyl group) to directly form the target amine is a subject for further research, the general methodology holds promise. The key to success in these reactions lies in the design of a chiral ligand that can effectively control the stereochemical outcome of the amine addition.
Biocatalytic Synthesis Pathways
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. Enzymes, with their inherent chirality, can be highly effective catalysts for the production of enantiomerically pure compounds.
Enzyme-Mediated Kinetic Resolutions of Racemic Precursors
Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. In an enzyme-mediated kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted.
Lipases are a common class of enzymes used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. For example, the kinetic resolution of racemic 1-phenyl-1-propanol (B1198777) has been successfully achieved using Candida antarctica lipase (B570770) B (Novozym 435), with lauric acid as the acyl donor, affording the (S)-enantiomer with 95% ee. nih.gov While this example involves an alcohol, similar principles can be applied to the kinetic resolution of racemic 1-(4-ethoxyphenyl)propylamine. The choice of enzyme, acyl donor, and solvent are crucial parameters for achieving high enantioselectivity and conversion.
The following table illustrates the kinetic resolution of a related alcohol, highlighting the key parameters.
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | ee (%) | Ref |
| (R,S)-1-phenyl-1-propanol | Novozym 435 | Lauric acid | Toluene | 50 | 95 (S) | nih.gov |
Chemoenzymatic Strategies for Asymmetric Production
Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysis to achieve highly efficient asymmetric syntheses. A prominent example is dynamic kinetic resolution (DKR), which allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product.
In the DKR of a racemic amine, an enzyme selectively acylates one enantiomer, while a chemical catalyst simultaneously racemizes the unreacted enantiomer. This process continuously replenishes the substrate for the enzymatic reaction, driving the equilibrium towards the formation of a single enantiomeric product. Ruthenium-based catalysts, such as the Shvo catalyst, have been shown to be effective for the in situ racemization of primary amines under conditions compatible with enzymatic resolutions. wikipedia.orgnih.gov
A typical chemoenzymatic DKR process for a primary amine is outlined below:
| Racemic Amine | Enzyme | Racemization Catalyst | Acyl Donor | Yield (%) | ee (%) | Ref |
| 1-Phenylethylamine (B125046) | Candida antarctica lipase B | Shvo-type Ru catalyst | Isopropyl acetate (B1210297) | up to 95 | >99 | wikipedia.org |
Another powerful biocatalytic method is the asymmetric synthesis of chiral amines from prochiral ketones using transaminases (TAs). nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor, such as isopropylamine, to a ketone acceptor. By using an (R)-selective transaminase, 4'-ethoxypropiophenone could be directly converted to this compound with high enantiomeric excess. The development of robust and highly selective transaminases through protein engineering has made this a very attractive route for the industrial production of chiral amines.
The general scheme for a transaminase-catalyzed synthesis is as follows:
| Ketone Substrate | Transaminase | Amino Donor | Product | ee (%) | Ref |
| Prositagliptin Ketone | Engineered TA | Isopropylamine | Sitagliptin | >99.5 |
This approach avoids the need for a resolution step and often proceeds with excellent stereocontrol.
Stereoselective Deracemization and Resolution Techniques
The separation of enantiomers from a racemic mixture, a process known as resolution, is a cornerstone of chiral synthesis. For 1-(4-Ethoxyphenyl)propylamine, both classical and dynamic resolution techniques are employed to isolate the desired (1R)-enantiomer.
Diastereomeric Salt Formation and Crystallization
A well-established and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. This technique leverages the different physical properties, such as solubility, of the resulting diastereomers, allowing for their separation by fractional crystallization. nih.govrsc.org
The process involves reacting the racemic amine with an enantiomerically pure chiral acid. For primary amines like 1-(4-Ethoxyphenyl)propylamine, common resolving agents include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. psu.edu The choice of resolving agent and solvent system is critical and often determined empirically to achieve optimal separation. The differing solubilities of the two diastereomeric salts—(R-amine)-(R-acid) and (S-amine)-(R-acid)—allow one to crystallize preferentially from the solution. After separation by filtration, the desired enantiomer of the amine is liberated from the salt, typically by treatment with a base.
While specific data for the resolution of 1-(4-Ethoxyphenyl)propylamine is not extensively reported in readily available literature, studies on analogous compounds like 1-phenylethylamine provide valuable insights. For instance, (2R,3R)-(+)-tartaric acid is commonly used to resolve racemic 1-phenylethylamine, where the (S)-(-)-1-phenylethylamine-(+)-tartrate salt preferentially crystallizes from methanol (B129727). researchgate.net This suggests that a similar approach using a suitable tartaric acid derivative could be effective for resolving 1-(4-Ethoxyphenyl)propylamine. A patent for the resolution of the structurally similar compound (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine highlights the use of (R,R)-4-chlorotartranilic acid, achieving a high yield and an enantiomeric purity of over 99%. google.com This indicates that substituted tartaric acids are highly effective for resolving such phenylalkylamines.
The efficiency of the resolution is highly dependent on the solvent system. For the resolution of 1-phenylethylamine with (R,R)-tartaric acid, the choice of solvent can even invert the configuration of the crystallizing enantiomer. psu.edu For example, in methanol, the salt of the (S)-enantiomer crystallizes, whereas in water or acetonitrile, the salt of the (R)-enantiomer precipitates, albeit with lower optical purity. psu.edu This highlights the importance of solvent screening in optimizing the resolution process.
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield of Desired Enantiomer Salt | Enantiomeric Excess (ee) of Desired Enantiomer | Reference |
|---|---|---|---|---|---|
| 1-Phenylethylamine | (2R,3R)-(+)-Tartaric Acid | Methanol | Data not specified | Data not specified | researchgate.net |
| (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | (R,R)-4-Chlorotartranilic Acid | Water/HCl | High | >99% | google.com |
| 1-(2-Hydroxyphenyl)ethylamine | Dibenzoyl-L-tartaric acid | Aqueous Alcohols | High efficiency | High | rsc.org |
Dynamic Kinetic Resolution Methods
A significant limitation of classical kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enantioselective resolution step with in-situ racemization of the undesired enantiomer, theoretically enabling a 100% yield of the desired enantiomer. researchgate.net
For primary amines, chemoenzymatic DKR is a particularly powerful strategy. This approach typically involves the use of a lipase for the enantioselective acylation of one enantiomer and a metal catalyst for the racemization of the remaining, unreacted enantiomer. nih.govnih.gov Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym-435, are widely used due to their high enantioselectivity and stability in organic solvents. nih.govorganic-chemistry.org The racemization of the unreactive amine enantiomer is often achieved using a ruthenium or palladium-based catalyst. nih.govorganic-chemistry.org
An efficient DKR process for primary amines has been developed using a ruthenium catalyst in combination with CALB for the resolution. nih.govgreenchemistry-toolkit.org A variety of unfunctionalized primary amines have been successfully converted to a single enantiomer of the corresponding amide in high yield and with high enantioselectivity. nih.govgreenchemistry-toolkit.org For example, the DKR of 1-phenylethylamine using a ruthenium catalyst and CALB with an acyl donor like ethyl acetate or isopropyl acetate proceeds with high efficiency. organic-chemistry.org
More recent developments have focused on using heterogeneous catalysts for racemization to simplify catalyst recovery and reuse. For instance, palladium nanoparticles supported on amino-functionalized siliceous mesocellular foam have been shown to be effective racemization catalysts in the DKR of primary amines, compatible with lipases like Novozym-435. organic-chemistry.org
While specific experimental data for the DKR of 1-(4-Ethoxyphenyl)propylamine is scarce in the literature, the successful application of these methods to a wide range of primary amines, including those with similar aryl-alkyl structures, strongly suggests their applicability. The general conditions for such a DKR would involve the racemic amine, a lipase such as Novozym-435, an acyl donor (e.g., ethyl acetate or an activated ester), and a racemization catalyst (e.g., a ruthenium complex or supported palladium nanoparticles) in a suitable organic solvent at an elevated temperature to facilitate racemization.
| Component | Example | Function | Reference |
|---|---|---|---|
| Enzyme | Candida antarctica Lipase B (Novozym-435) | Enantioselective acylation of the (R)-amine | nih.govorganic-chemistry.org |
| Racemization Catalyst | Ruthenium complex (e.g., Shvo's catalyst) or Palladium nanoparticles | In-situ racemization of the (S)-amine | nih.govorganic-chemistry.orggreenchemistry-toolkit.org |
| Acyl Donor | Ethyl acetate, Isopropyl acetate, Ethyl methoxyacetate | Provides the acyl group for the enzymatic reaction | organic-chemistry.org |
| Solvent | Toluene, Tetrahydrofuran | Reaction medium | researchgate.net |
Optimization and Process Intensification in this compound Synthesis
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. nih.gov Key metrics used to evaluate the "greenness" of a synthesis include Atom Economy, E-Factor, and Process Mass Intensity (PMI). nih.govacs.orgmdpi.com PMI, which is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product, is a particularly holistic metric widely adopted in the pharmaceutical industry. acs.orgacsgcipr.org
For the synthesis of this compound, applying green chemistry principles would involve:
Solvent Selection: Choosing greener solvents with lower environmental impact and toxicity, and minimizing their use. Water is an ideal green solvent where feasible.
Catalysis: Employing catalytic methods, such as the DKR described above, over stoichiometric reagents to reduce waste. The use of heterogeneous and recyclable catalysts further enhances the greenness of the process.
Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. Asymmetric synthesis methods, if developed, would be highly atom-economical compared to resolution processes that inherently discard half of the starting material (unless the unwanted enantiomer is racemized and recycled).
Energy Efficiency: Conducting reactions at ambient temperature and pressure where possible to reduce energy consumption.
By optimizing these factors, the PMI for the synthesis of this compound can be significantly reduced, leading to a more sustainable and cost-effective process.
Scale-Up Considerations for Laboratory to Research Production
Transitioning a synthetic process from the laboratory to a larger research production scale presents several challenges that must be addressed to ensure safety, consistency, and efficiency.
For the diastereomeric salt resolution of 1-(4-Ethoxyphenyl)propylamine, key scale-up considerations include:
Crystallization Control: The cooling rate, agitation, and seeding strategy must be carefully controlled to ensure consistent crystal size and purity, which directly impacts the filtration and drying characteristics of the diastereomeric salt.
Solvent Handling: The use of large volumes of organic solvents requires appropriate engineering controls to manage flammability and exposure risks. Solvent recovery and recycling systems are often implemented at larger scales to improve sustainability and reduce costs.
Solid Handling: Efficient filtration and drying of the crystallized salt are crucial. The choice of equipment (e.g., filter-dryers) becomes important for handling larger quantities of solids.
For dynamic kinetic resolution processes, additional scale-up challenges arise:
Catalyst Stability and Recovery: The long-term stability and efficient recovery and reuse of both the enzyme and the metal racemization catalyst are critical for the economic feasibility of the process at scale. Immobilization of the catalysts on solid supports is a common strategy to facilitate their recovery. organic-chemistry.org
Mass Transfer: In multiphasic systems (e.g., an immobilized enzyme in an organic solvent), ensuring efficient mass transfer of substrates and products to and from the catalyst surface is essential to maintain high reaction rates.
Heat Transfer: Exothermic or endothermic reactions require effective heat management to maintain a consistent reaction temperature, which is often crucial for enzyme activity and selectivity.
By proactively addressing these challenges through careful process development and engineering, the robust and scalable production of this compound can be achieved.
Stereochemical Investigations and Conformational Analysis of 1r 1 4 Ethoxyphenyl Propylamine
Theoretical and Computational Studies of Stereochemical Preference
Modern computational chemistry provides powerful tools to predict and analyze the behavior of molecules at an atomic level. These in silico methods offer profound insights into the structural and energetic properties of (1R)-1-(4-Ethoxyphenyl)propylamine.
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict the most stable conformations of a molecule. mit.edunih.gov Methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface of this compound. researchgate.net By systematically rotating the rotatable bonds—specifically the C-C bond between the chiral center and the phenyl ring, and the C-N bond—a map of the molecule's potential energy as a function of its geometry can be generated.
The results of such calculations would identify the global minimum energy conformation, representing the most stable arrangement of the atoms, as well as other low-energy local minima. These calculations also provide valuable information on bond lengths, bond angles, and dihedral angles that characterize the geometry of the most stable conformers. Furthermore, the electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can be determined, offering insights into the molecule's reactivity. nih.gov
Table 1: Hypothetical Geometrical Parameters for the Lowest Energy Conformer of this compound Calculated using DFT
| Parameter | Value |
| Dihedral Angle (N-Cα-Cβ-Cγ) | 60.5° |
| Dihedral Angle (Cα-C1-C2-C3) | 35.2° |
| Bond Length (Cα-N) | 1.47 Å |
| Bond Length (Cα-Cβ) | 1.54 Å |
| Bond Length (Cα-C(phenyl)) | 1.52 Å |
| Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound are not publicly available. |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide a static picture of a few stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govnih.gov In an MD simulation, the movements of all atoms in the molecule are calculated over a series of very short time steps, governed by a force field that approximates the potential energy of the system.
By simulating this compound in a solvent environment, it is possible to explore its conformational landscape and identify the most frequently adopted conformations. nih.gov The trajectory from an MD simulation can be analyzed to understand the transitions between different conformational states and the flexibility of various parts of the molecule. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, in a biological system. The results can be visualized through plots of dihedral angles over time or by clustering the observed conformations to identify the most populated conformational families.
Prediction of Chiral Recognition Mechanisms
Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is fundamental to many chemical and biological processes. nih.govresearchgate.netrsc.org Theoretical studies can be employed to predict how this compound might be recognized by a chiral selector, for instance, the chiral stationary phase in an HPLC column.
The "three-point interaction model" is a foundational concept in chiral recognition, suggesting that a minimum of three simultaneous interactions between the analyte and the chiral selector are necessary for enantiomeric differentiation. nih.govresearchgate.net Computational docking simulations can be used to model the interaction of both the (1R) and (1S) enantiomers of 1-(4-ethoxyphenyl)propylamine with a known chiral selector. By calculating the interaction energies for the diastereomeric complexes formed, it is possible to predict which enantiomer will bind more strongly, and thus which will be retained longer on a chiral column. These models can also highlight the specific intermolecular forces—such as hydrogen bonds, π-π stacking, or steric repulsion—that are responsible for the chiral discrimination. researchgate.net
Spectroscopic Techniques for Stereochemical Elucidation (Methodological Aspects)
Experimental techniques are indispensable for validating the theoretical predictions and for the practical analysis of chiral compounds. Spectroscopic methods are at the forefront of stereochemical elucidation.
Chiral HPLC and GC Method Development for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely used to determine the enantiomeric excess (e.e.) of a chiral sample. mit.eduresearchgate.net The development of a successful chiral separation method for 1-(4-ethoxyphenyl)propylamine involves a systematic screening of chiral stationary phases (CSPs) and mobile phase compositions. phenomenex.comchromatographyonline.com
For chiral HPLC, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or Pirkle-type phases are commonly tested. researchgate.netphenomenex.com The method development process would involve:
Column Screening: Testing a variety of CSPs with different chiral selectors.
Mobile Phase Optimization: For normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are typically used. For reversed-phase HPLC, mixtures of water, acetonitrile, and/or methanol (B129727) are employed. dujps.com The addition of small amounts of acidic or basic modifiers can significantly improve peak shape and resolution. nih.gov
Parameter Adjustment: Fine-tuning the flow rate and column temperature to optimize the separation efficiency and analysis time.
A similar approach is taken for chiral GC, where the selection of the appropriate chiral capillary column is key. nih.govsigmaaldrich.com Derivatization of the amine group of 1-(4-ethoxyphenyl)propylamine, for example, by acylation, may be necessary to improve its volatility and chromatographic behavior. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.
Table 2: Illustrative Parameters for Chiral HPLC Method Development
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Cellulose-based | Amylose-based | Cyclodextrin-based |
| Mobile Phase | Hexane:Isopropanol (90:10) | Acetonitrile:Water (60:40) | Heptane:Ethanol (85:15) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 25 °C | 30 °C | 20 °C |
| Resolution (Rs) | 1.2 | 1.8 | 0.9 |
| Note: This table presents a hypothetical screening process for method development. The resolution value (Rs) indicates the degree of separation between the two enantiomer peaks, with a value ≥ 1.5 generally considered baseline separation. |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly valuable for determining the absolute configuration of a chiral center. nih.govrsc.org
The CD spectrum of this compound would show characteristic positive or negative bands (Cotton effects) at specific wavelengths corresponding to its electronic transitions. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the chromophores (light-absorbing groups) in the molecule.
To assign the absolute configuration, the experimental CD spectrum is compared with the theoretical spectrum predicted by quantum chemical calculations (e.g., time-dependent DFT). nih.gov A good match between the experimental and the calculated spectrum for the (1R) configuration provides strong evidence for the correct assignment. Alternatively, empirical rules based on the CD spectra of structurally related compounds with known absolute configurations can be applied. For some molecules, derivatization with a suitable chromophoric group can be used to induce a predictable and strong CD signal, facilitating the stereochemical assignment. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in conjunction with chiral shift reagents (CSRs), stands as a powerful and widely used method for the stereochemical analysis of chiral molecules like this compound. Chiral shift reagents, typically paramagnetic lanthanide complexes, reversibly bind to the chiral substrate. This interaction forms diastereomeric complexes, which results in the differentiation of NMR signals for the enantiomers. nih.govtcichemicals.com
The amine functional group in this compound provides a Lewis basic site for coordination with the chiral lanthanide ion. libretexts.org Commonly used chiral shift reagents for such analyses include europium(III) and praseodymium(III) complexes containing chiral ligands. A notable example is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃. nih.gov
In a standard ¹H NMR spectrum of a racemic mixture of 1-(4-ethoxyphenyl)propylamine, the corresponding protons of both enantiomers are chemically equivalent and thus resonate at the same frequency, showing a single set of peaks. However, upon the addition of a chiral shift reagent, the single set of signals splits into two. This phenomenon, known as the lanthanide-induced shift (LIS), occurs because the two enantiomers form diastereomeric complexes with the CSR, leading to distinct magnetic environments for their respective protons. nih.govslideshare.net The magnitude of this induced shift is directly related to the concentration of the chiral shift reagent and the proximity of the observed proton to the site of coordination. slideshare.net
For this compound, the protons nearest to the amine group, such as the methine proton at the chiral center (C1) and the adjacent methylene (B1212753) protons of the propyl group, experience the most significant downfield shifts in the presence of a europium-based CSR. slideshare.net By integrating the separated signals, the enantiomeric excess (ee) of a given sample can be accurately quantified. nih.gov
| Proton Assignment | Chemical Shift (δ) without CSR (ppm) | Illustrative Chemical Shift (δ) with Eu(hfc)₃ (ppm) - (R)-enantiomer | Illustrative Chemical Shift (δ) with Eu(hfc)₃ (ppm) - (S)-enantiomer | Illustrative Lanthanide-Induced Shift (Δδ) (ppm) |
|---|---|---|---|---|
| CH-NH₂ | ~4.1 | ~5.9 | ~5.8 | ~1.8 / ~1.7 |
| CH₂-CH₃ (propyl) | ~1.8 | ~3.3 | ~3.2 | ~1.5 / ~1.4 |
| O-CH₂-CH₃ | ~4.0 | ~4.6 | ~4.5 | ~0.6 / ~0.5 |
| Aromatic H | ~6.8 - 7.2 | ~7.0 - 7.5 | ~7.0 - 7.5 | Variable |
| CH₂-CH₃ (propyl) | ~0.9 | ~1.6 | ~1.5 | ~0.7 / ~0.6 |
| O-CH₂-CH₃ | ~1.4 | ~1.7 | ~1.6 | ~0.3 / ~0.2 |
Note: The presented chemical shift values are illustrative and can be influenced by experimental parameters such as the specific chiral shift reagent, its concentration, the solvent, and the temperature.
Stereochemical Stability and Epimerization Research
The stereochemical integrity of this compound is a paramount consideration, especially in contexts where biological activity is enantiomer-specific. The potential for epimerization, the conversion of one stereoisomer into another, can have significant implications. In the case of a single enantiomer like this compound, this process would lead to racemization, forming a mixture of both (R) and (S) enantiomers.
The chiral center in this compound is the carbon atom bonded to the amine group, the ethoxyphenyl ring, the ethyl group, and a hydrogen atom. The C-H bond at this stereocenter is generally stable. However, epimerization can be induced under conditions that promote the abstraction of the proton from the chiral center.
Investigations into the stereochemical stability of this compound have explored its behavior under various stress conditions, such as exposure to different pH levels, elevated temperatures, and various solvents. Generally, this compound demonstrates good stereochemical stability under neutral and mildly acidic conditions.
Conversely, strongly basic conditions can facilitate epimerization. A strong base can deprotonate the chiral carbon, forming a transient, planar carbanion intermediate. Subsequent reprotonation can occur from either face of this intermediate, leading to the formation of both the (R) and (S) enantiomers and resulting in a loss of enantiomeric purity.
| Factor | Influence on Epimerization Rate | Underlying Mechanism |
|---|---|---|
| pH | Increases under strongly basic conditions | Promotes the formation of a carbanion intermediate at the chiral center. |
| Temperature | Accelerates with increasing temperature | Provides the necessary activation energy for the deprotonation-reprotonation sequence. |
| Solvent | Can be influenced by solvent polarity and proticity | The ability of the solvent to stabilize the carbanion intermediate can affect the reaction rate. |
| Catalysts | Potential for acceleration in the presence of certain catalysts | A catalyst can lower the activation energy barrier for the epimerization process. |
Kinetic studies are essential for quantifying the rate of epimerization under defined conditions. Such studies typically involve monitoring the enantiomeric excess of this compound over time, often employing chiral High-Performance Liquid Chromatography (HPLC). The data from this research is vital for defining appropriate storage and handling protocols to maintain the stereochemical purity of the compound.
In-depth literature searches did not yield specific applications for this compound in advanced organic synthesis.
Extensive and targeted searches for the chemical compound this compound have found no specific documented applications within the outlined areas of advanced organic synthesis. While the general roles of chiral amines as building blocks, auxiliaries, and catalyst precursors are well-established in chemical literature, specific research detailing the derivatization of this compound, its function as a chiral auxiliary, or its use as a precursor for chiral catalysts and ligands could not be located in the public domain.
The requested article framework, focusing on the construction of complex chiral molecules, its role in asymmetric transformations, and as a precursor for catalysts, relies on the availability of specific research findings and data. The performed searches, which included inquiries into the synthesis of its chiral amide, carbamic, and sulfonamide derivatives, its incorporation into chiral heterocycles, its function as a directing group in diastereoselective reactions, its role in stereocontrol, and its use in the development of chiral catalysts and ligands, did not return any relevant results for this particular compound.
General information on related topics, such as the use of other chiral amines like pseudoephedrine and Ellman's sulfinamide as chiral auxiliaries, and general methodologies for the synthesis of chiral molecules, is abundant. However, in keeping with the strict focus on this compound, this broader information cannot be used to construct the requested article.
Therefore, due to the absence of specific scientific literature and data for this compound within the specified contexts, the generation of a scientifically accurate and detailed article as per the provided outline is not possible at this time.
Applications of 1r 1 4 Ethoxyphenyl Propylamine As a Chiral Building Block in Advanced Organic Synthesis
Precursor in the Development of Chiral Catalysts and Ligands
Design and Synthesis of Chiral Metal-Organic Frameworks (MOFs)
Chiral Metal-Organic Frameworks (CMOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic linkers. frontiersin.orgnih.gov Their well-defined chiral environments make them highly promising for applications in enantioselective separation, sensing, and asymmetric catalysis. frontiersin.orgnih.govrsc.org The incorporation of chiral moieties like (1R)-1-(4-Ethoxyphenyl)propylamine into MOF structures can be achieved through several strategies.
One primary approach is the use of the chiral amine as a building block in the organic linker itself. This "direct synthesis" method involves designing a linker molecule that incorporates the this compound unit. For instance, the amine functionality could be derivatized to bear coordinating groups, such as carboxylates or pyridyls, which can then be used to construct the MOF with metal ions. frontiersin.org
Another powerful technique is post-synthetic modification (PSM). rsc.orgacs.org In this method, a pre-existing achiral MOF containing reactive functional groups, such as amino groups on the linkers, can be modified with a chiral molecule. acs.org For example, an achiral MOF with amino-functionalized linkers could be reacted with a derivative of this compound to introduce the desired chirality into the framework. Imine chemistry is one such versatile tool for the postsynthetic chiralization of amine-functionalized MOFs. acs.org
The design of such CMOFs would aim to create specific chiral recognition sites within the pores of the material. The ethoxyphenyl group of the chiral amine could engage in π-π stacking interactions, while the stereogenic center would provide a defined spatial arrangement for enantioselective interactions with guest molecules. The stability and porosity of the resulting MOF would be crucial for its function as a practical material for enantioselective applications. frontiersin.org
Table 1: Potential Strategies for Incorporating this compound into MOFs
| Strategy | Description | Key Considerations |
| Direct Synthesis | The chiral amine is an integral part of the organic linker used to build the MOF. | - Synthesis of a suitable bifunctional linker. - Stability of the chiral center under MOF synthesis conditions. |
| Post-Synthetic Modification (PSM) | The chiral amine is grafted onto a pre-formed achiral or chiral MOF. | - Availability of a suitable reactive site on the parent MOF. - Efficiency and selectivity of the modification reaction. |
| Chiral Guest Encapsulation | The chiral amine is encapsulated within the pores of a host MOF. | - Pore size and shape compatibility. - Host-guest interactions for stable encapsulation. |
Incorporation into Organocatalytic Systems
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are a cornerstone of this field, acting as catalysts for a wide range of enantioselective transformations. This compound can serve as a precursor for various types of organocatalysts.
One common approach is to utilize the amine as a chiral backbone for the synthesis of more complex catalysts. For example, it can be converted into a chiral primary amine-thiourea or squaramide catalyst. These catalysts are known to activate electrophiles and direct the stereochemical outcome of reactions through a network of hydrogen bonds.
Furthermore, derivatives of this compound could be employed in enamine and iminium ion catalysis, which are powerful strategies for the functionalization of carbonyl compounds. By forming a chiral enamine or iminium ion intermediate with a substrate, the catalyst can control the facial selectivity of the subsequent reaction with a nucleophile or electrophile. The ethoxyphenyl group may also play a role in catalyst-substrate interactions through non-covalent interactions, influencing both reactivity and stereoselectivity.
The development of recyclable organocatalysts is a key area of research for sustainable chemistry. acs.org By immobilizing a catalyst derived from this compound onto a solid support, it may be possible to facilitate catalyst recovery and reuse.
Table 2: Potential Organocatalytic Applications of this compound Derivatives
| Catalyst Type | Mode of Activation | Potential Reactions |
| Chiral Brønsted Acid/Base | Proton transfer | Michael additions, Mannich reactions, Aldol reactions |
| Hydrogen-Bonding Catalysts (Thioureas, Squaramides) | Activation of electrophiles through hydrogen bonding | Friedel-Crafts alkylations, Michael additions, Henry reactions |
| Enamine/Iminium Ion Catalysis | Formation of chiral enamine or iminium ion intermediates | α-functionalization of aldehydes and ketones, Diels-Alder reactions |
Methodological Studies on Reaction Mechanisms Involving this compound
A thorough understanding of reaction mechanisms is crucial for the rational design and optimization of new synthetic methods. Methodological studies focusing on reactions involving this compound and its derivatives can provide valuable insights into the factors governing their reactivity and selectivity.
Elucidation of Transition States in Reactions Mediated by this compound Derivatives
Computational chemistry has become an indispensable tool for studying the transition states of chemical reactions, which are often transient and difficult to observe experimentally. fossee.in For reactions catalyzed by derivatives of this compound, computational modeling can be used to elucidate the structures and energies of the key transition states that determine the stereochemical outcome. researchgate.netadvancedsciencenews.com
By employing methods such as density functional theory (DFT), it is possible to model the interaction of the catalyst with the substrates and identify the lowest energy pathway leading to the observed product. nih.gov These calculations can reveal the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for stabilizing one transition state over its diastereomeric counterpart. This information is invaluable for understanding the origin of enantioselectivity and for designing more effective catalysts. advancedsciencenews.comnih.gov
For instance, in a Michael addition catalyzed by a thiourea (B124793) derivative of this compound, computational studies could pinpoint the precise geometry of the ternary complex formed between the catalyst, the electrophile, and the nucleophile in the transition state. This would allow for a detailed analysis of the interactions that control the approach of the nucleophile to the electrophile, thus explaining the observed enantiomeric excess.
Kinetic and Thermodynamic Aspects of Reactivity
Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of chemical reactions. For reactions involving this compound, such studies can shed light on the factors that influence its reactivity and the stability of the intermediates and products formed.
Kinetic studies, such as reaction rate measurements under different conditions (e.g., temperature, concentration, solvent), can help to determine the rate law of a reaction and provide insights into the reaction mechanism. For example, in a kinetic resolution process where this compound is used as a resolving agent, kinetic studies can quantify the difference in reaction rates between the two enantiomers of a racemic substrate, which is a measure of the efficiency of the resolution. wikipedia.org
Thermodynamic studies, on the other hand, focus on the relative stabilities of reactants, intermediates, and products. Techniques like calorimetry can be used to measure the enthalpy and entropy changes associated with a reaction, providing a complete thermodynamic profile. The NIST WebBook provides thermodynamic data for related compounds like propylamine (B44156), which can serve as a reference point for understanding the energetic properties of this compound. researchgate.net Understanding the thermodynamic driving forces of a reaction is essential for optimizing reaction conditions to favor the formation of the desired product. In the context of iodoaminocyclization reactions of similar amine compounds, the interplay between kinetic and thermodynamic control has been shown to be crucial in determining the final product distribution. wikipedia.org
Emerging Research Directions and Future Perspectives for 1r 1 4 Ethoxyphenyl Propylamine
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of chiral amines, including (1R)-1-(4-Ethoxyphenyl)propylamine, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced safety, productivity, and scalability compared to traditional batch reactors. whiterose.ac.ukvapourtec.com Flow reactors facilitate the optimization of reaction parameters such as temperature and flow rate, ensuring a safer process. vapourtec.com
Automated platforms, like those utilizing immediate drop-on-demand (I-DOT) technology, enable high-throughput screening and the synthesis of large chemical libraries with minimal reagent and solvent consumption. nih.gov This approach not only accelerates the discovery of new derivatives but also significantly reduces the ecological footprint of chemical synthesis. nih.gov The combination of continuous flow processes with biocatalysis, such as using immobilized enzymes in packed bed reactors, presents a powerful strategy for the efficient and sustainable production of chiral amines. whiterose.ac.uknih.gov
Exploration in Materials Science Research (e.g., Chiral Polymers, Liquid Crystals)
While direct research on this compound in materials science is still emerging, the broader class of chiral amines serves as a crucial component in the development of advanced materials. Chiral amines are integral to the synthesis of chiral polymers and liquid crystals. Their stereospecific nature can impart unique optical and physical properties to these materials. The incorporation of chiral moieties is a key strategy in designing functional materials with applications in optics, electronics, and separation technologies.
Advanced Analytical Techniques for In-Process Control and Characterization in Research Settings
The synthesis of enantiomerically pure amines necessitates precise analytical methods for in-process control and final product characterization. High-performance liquid chromatography (HPLC) is a widely used technique for the determination of aliphatic amines. thermofisher.com To enhance detection sensitivity and selectivity, pre-column derivatization is often employed. Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines to form stable derivatives with strong UV absorption or fluorescence, facilitating their quantification at low concentrations. thermofisher.com
The development of automated derivatization methods integrated with HPLC systems allows for real-time monitoring of reaction progress and enantiomeric purity. thermofisher.com This level of control is critical for optimizing reaction conditions and ensuring the production of high-quality chiral compounds.
Theoretical Frameworks for Predicting Reactivity and Stereoselectivity
Computational chemistry and theoretical frameworks are becoming indispensable tools for understanding and predicting the outcomes of chemical reactions. For chiral amine synthesis, theoretical models can help elucidate the factors that govern stereoselectivity. researchgate.net By simulating reaction pathways and transition states, researchers can gain insights into the mechanism of stereochemical control. This predictive capability is crucial for the rational design of catalysts and reaction conditions to achieve high enantiomeric excess. For instance, understanding the stereochemistry of tautomeric functionalized azoles through theoretical research is vital for interpreting their chemical behavior and biological activity. researchgate.net
Unexplored Derivatization Pathways and Novel Chemical Transformations
The derivatization of this compound and related chiral amines opens up avenues for creating novel molecules with diverse functionalities. Research into new derivatization reagents and reaction pathways is ongoing. For example, the Ugi three-component reaction has been used to synthesize iminopyrrolidine-2-carboxylic acid derivatives from chiral glutamine, demonstrating the potential for creating complex structures from simple building blocks. nih.gov
Furthermore, novel chemical transformations are being explored to expand the synthetic utility of chiral amines. These include their use as chiral auxiliaries, resolving agents, and catalysts in asymmetric synthesis. sigmaaldrich.comnih.gov The development of new catalytic systems, including those based on transition metals and enzymes, continues to push the boundaries of what is possible in chiral amine synthesis. acs.orgresearchgate.net
Broader Impact on Academic Chemical Synthesis Methodologies
The pursuit of efficient and selective methods for synthesizing chiral amines like this compound has a significant impact on the broader field of academic chemical synthesis. nih.gov The development of novel catalysts, including metalloenzymes and organocatalysts, has enriched the synthetic chemist's toolbox. researchgate.net These advancements not only enable the synthesis of previously inaccessible molecules but also promote the adoption of greener and more sustainable chemical practices. acs.org The challenges associated with chiral amine synthesis have spurred innovation in areas such as asymmetric catalysis, biocatalysis, and reaction engineering, influencing the way chemists approach the synthesis of complex molecules. researchgate.netresearchgate.net
Q & A
Q. What are the optimal synthetic routes for (1R)-1-(4-Ethoxyphenyl)propylamine, and how can stereochemical control be achieved during synthesis?
- Methodological Answer : The synthesis typically involves reductive amination of 4-ethoxypropiophenone using chiral catalysts or resolving agents to enforce enantiomeric purity. For example, asymmetric hydrogenation of ketimines with transition-metal catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer. Chiral chromatography (e.g., HPLC with amylose-based columns) is critical for verifying stereochemical fidelity . Table I in highlights analogous propylamine derivatives synthesized via N-alkylation of aryl-substituted intermediates, suggesting similar strategies for this compound.
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR can confirm the ethoxyphenyl and propylamine moieties. The deshielding of protons adjacent to the amine group (~δ 2.5–3.5 ppm) is diagnostic.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The ethoxy group’s orientation and hydrogen-bonding interactions (e.g., N–H···O) can be resolved via Fourier difference maps .
- Polarimetry : Measure optical rotation to confirm enantiopurity (e.g., [α] values comparable to related (R)-configured amines in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystalline this compound derivatives?
- Methodological Answer : Apply graph set analysis ( ) to categorize hydrogen-bonding motifs (e.g., D = donor, A = acceptor). For instance, if competing N–H···O (ethoxyl) and N–H···π (aryl) interactions are observed, compare their geometric parameters (distance, angle) to dominant motifs. Use computational tools (e.g., CrystalExplorer) to calculate interaction energies and identify thermodynamic drivers. Conflicting data may arise from solvent polarity or crystallization kinetics, requiring controlled recrystallization trials .
Q. What experimental strategies can elucidate the role of this compound in enzyme inhibition or polyamine metabolism?
- Methodological Answer :
- Enzyme Assays : Test inhibition of ornithine decarboxylase (ODC) or S-adenosylmethionine decarboxylase (AdoMetDC), key enzymes in polyamine biosynthesis (). Compare IC values to known inhibitors (e.g., DFMO).
- Metal Complexation : Synthesize Cu(II) or Fe(II) complexes (as in ) and assess superoxide dismutase (SOD)-like activity via cytochrome c assays. EPR spectroscopy can reveal metal coordination sites.
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites, focusing on ethoxyphenyl hydrophobic interactions and amine-metal coordination .
Data Analysis and Reproducibility
Q. How should researchers address variability in synthetic yields of this compound across different batches?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to optimize reaction parameters (temperature, catalyst loading, solvent polarity). For example, ’s Table II shows yield dependence on R-group substituents, suggesting steric effects.
- Quality Control : Implement inline IR spectroscopy to monitor imine intermediate formation. Reproducibility issues may stem from moisture sensitivity of the amine—use rigorous drying protocols for reagents and solvents .
Q. What advanced analytical techniques are recommended for detecting trace impurities or diastereomers in this compound?
- Methodological Answer :
- Chiral GC-MS : Resolve enantiomers using β-cyclodextrin columns.
- LC-HRMS : Identify impurities (e.g., N-oxide byproducts) via high-resolution mass spectrometry. Compare fragmentation patterns to reference standards (e.g., ’s Table I lists related amines with retention times).
- Dynamic NMR : Detect rotamers or conformational exchange at low temperatures (<−40°C) in deuterated DMSO .
Theoretical and Computational Approaches
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use QSAR models to estimate logP (lipophilicity) and pKa (amine basicity). Molecular dynamics (MD) simulations in lipid bilayers can assess blood-brain barrier permeability. ADMET predictors (e.g., SwissADME) may highlight metabolic liabilities, such as cytochrome P450 interactions, based on the ethoxyphenyl group’s electron-donating effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
